Product packaging for 1-(2-Chloroethyl)-2-iodobenzene(Cat. No.:CAS No. 1037075-33-4)

1-(2-Chloroethyl)-2-iodobenzene

Cat. No.: B1381334
CAS No.: 1037075-33-4
M. Wt: 266.5 g/mol
InChI Key: RGVMOVPHFNZADZ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-iodobenzene is a valuable bifunctional organic intermediate in chemical synthesis and pharmaceutical research. This compound features two distinct reactive sites: an aromatic iodine and an aliphatic chloroethyl chain, making it a versatile precursor for constructing complex molecular architectures. The iodine substituent on the benzene ring is highly amenable to cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of new carbon-carbon bonds . Concurrently, the 2-chloroethyl side chain can serve as an alkylating agent or be utilized in cyclization reactions to form various heterocyclic systems. Research into similar 2-chloroethyl benzene derivatives highlights their significance in catalytic transformations, including rhodium-catalyzed alkoxycarbonylation, to synthesize carboxylic acid derivatives like esters and amides . These properties make this compound a compound of interest in developing new materials, agrochemicals, and active pharmaceutical ingredients (APIs). Its molecular structure, characterized by a formula of C8H8ClI, provides a strategic template for probing structure-activity relationships and reaction mechanisms through computational and spectroscopic methods . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClI B1381334 1-(2-Chloroethyl)-2-iodobenzene CAS No. 1037075-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClI/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVMOVPHFNZADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Chloroethyl 2 Iodobenzene

Classical Preparative Routes

The traditional synthesis of 1-(2-chloroethyl)-2-iodobenzene typically involves a two-step process: the iodination of ethylbenzene (B125841) followed by the chlorination of the ethyl side chain.

Electrophilic Aromatic Substitution Strategies for Iodobenzene Derivatives

The introduction of an iodine atom onto the benzene (B151609) ring is achieved through electrophilic aromatic substitution. Ethylbenzene is an ortho-, para-directing activator, meaning the incoming electrophile will preferentially add to the positions ortho (carbon 2) or para (carbon 4) to the ethyl group.

Direct iodination of aromatic compounds with molecular iodine (I₂) is challenging because it is an endothermic and reversible reaction. libretexts.org To overcome this, an oxidizing agent is typically used to convert iodine into a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺). libretexts.org Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, and iodic acid. libretexts.orgjocpr.com The reaction of ethylbenzene with iodine in the presence of an oxidizing agent yields a mixture of 2-iodoethylbenzene and 4-iodoethylbenzene.

Another classical approach involves the use of iodine monochloride (ICl), which is more polarized than I₂ and thus a better electrophile. libretexts.org This method also produces a mixture of ortho- and para-isomers.

The separation of the desired 2-iodoethylbenzene from the para-isomer is a critical subsequent step, typically achieved through fractional distillation.

Table 1: Classical Iodination of Ethylbenzene

Reagents Oxidizing Agent/Catalyst Key Observations
Ethylbenzene, I₂ Nitric Acid / Sulfuric Acid Generates a potent iodinating species (I⁺). libretexts.org
Ethylbenzene, I₂ Iodic Acid Efficient for iodination of various aromatic compounds. jocpr.com

Halogenation of Alkyl-Substituted Benzene Precursors

Once 2-iodoethylbenzene is obtained, the next step is the selective chlorination of the ethyl side chain. This is achieved through a free-radical halogenation reaction, which targets the benzylic position (the carbon atom attached to the benzene ring) and the adjacent methyl group. researchgate.net

This reaction is initiated by heat or ultraviolet (UV) light, which causes the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). orgoreview.comucalgary.ca A chlorine radical then abstracts a hydrogen atom from the ethyl side chain of 2-iodoethylbenzene, preferentially from the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.orgorgoreview.com The benzylic radical then reacts with another molecule of Cl₂ to form the product and a new chlorine radical, thus propagating the chain reaction. researchgate.net

This process can lead to the formation of both 1-(1-chloroethyl)-2-iodobenzene and the desired this compound. The reaction conditions can be optimized to favor the formation of the latter.

Table 2: Free-Radical Chlorination of 2-Iodoethylbenzene

Substrate Reagents Conditions Product

Modern Synthetic Advancements

Recent developments in synthetic chemistry have led to more efficient and selective methods for the preparation of haloarenes, which can be applied to the synthesis of this compound.

Metal-Catalyzed Approaches to Haloarenes

Transition-metal catalysis has emerged as a powerful tool for the iodination of aromatic compounds. thieme-connect.com These methods often offer higher yields and regioselectivity under milder conditions compared to classical approaches. Catalysts based on gold, iron, silver, and copper have been successfully employed for the iodination of arenes. thieme-connect.comacs.orgresearchgate.netacs.org

For instance, iron(III) chloride (FeCl₃) can catalyze the iodination of activated arenes using N-iodosuccinimide (NIS) as the iodine source. acs.org This method is highly regioselective and proceeds under mild conditions. acs.org Similarly, silver(I) triflimide has been used as a catalyst for the activation of NIS in the iodination of a variety of arenes, including those containing sensitive functional groups. acs.org While not specifically detailed for ethylbenzene, these methodologies represent the forefront of modern iodination techniques that could be adapted for the synthesis of the 2-iodoethylbenzene precursor.

Table 3: Examples of Metal-Catalyzed Iodination of Arenes

Catalyst Iodine Source Substrate Scope Reference
Iron(III) chloride N-Iodosuccinimide (NIS) Activated arenes acs.org
Silver(I) triflimide N-Iodosuccinimide (NIS) Anisoles, anilines, phenols acs.org

Microwave-Assisted Synthetic Protocols for this compound

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. rsc.org The application of microwave irradiation to the synthesis of this compound can be envisioned for both the iodination and the side-chain chlorination steps.

Microwave heating can enhance the rate of electrophilic aromatic iodination. jocpr.com For example, the iodination of various aromatic aldehydes and ketones using iodine and iodic acid has been shown to be significantly faster under microwave irradiation compared to conventional heating. jocpr.com A study on the iodination of aromatic amines also demonstrated a notable reduction in reaction time with microwave assistance. nih.gov

While specific literature on the microwave-assisted free-radical side-chain chlorination of 2-iodoethylbenzene is not prominent, the general principles of microwave chemistry suggest that this technique could be beneficial. Microwave irradiation can efficiently initiate the formation of radicals, potentially leading to a more controlled and rapid halogenation process.

Table 4: Comparison of Conventional vs. Microwave-Assisted Iodination

Aromatic Substrate Method Reaction Time Yield Reference
Hydroxylated Aldehydes/Ketones Conventional Several hours Good jocpr.com
Hydroxylated Aldehydes/Ketones Microwave Minutes Comparable to conventional jocpr.com
Aromatic Amines Conventional 2-3 hours 8-79% nih.gov

Reactivity and Transformation Pathways of 1 2 Chloroethyl 2 Iodobenzene

Halogen Reactivity and Selective Functionalization

The key to the synthetic application of 1-(2-chloroethyl)-2-iodobenzene lies in the ability to selectively target either the chloroethyl or the iodo-aromatic moiety. The electronic and steric environments of the chlorine and iodine atoms are substantially different, leading to distinct chemical behaviors that can be exploited for stepwise functionalization.

The chloroethyl group behaves as a typical primary halogenoalkane, making the carbon atom bonded to the chlorine susceptible to nucleophilic attack. chemguide.co.ukchemguide.co.uk This type of reaction, known as nucleophilic substitution, involves the replacement of the chlorine atom by a nucleophile. The reaction generally proceeds via an S(_N)2 mechanism, where the nucleophile attacks the carbon atom, and the chloride ion is displaced in a single, concerted step. chemguide.co.uk

The general reaction can be described as: this compound + Nu → 1-(2-Nu-ethyl)-2-iodobenzene + Cl Where Nu represents a nucleophile.

The back of the carbon atom attached to the chlorine is relatively unhindered, facilitating the backside attack characteristic of the S(_N)2 pathway. chemguide.co.uk Common nucleophiles that can be employed in this transformation include hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and amines, respectively. The reactivity of this site allows for the modification of the ethyl side-chain while leaving the more robust aryl-iodide bond intact under appropriate conditions.

Table 1: Examples of Nucleophilic Substitution Products from this compound

Nucleophile (Nu(^-)) Reagent Example Product Class
Hydroxide (OH(^-)) Sodium Hydroxide Alcohol
Alkoxide (RO(^-)) Sodium Methoxide Ether
Cyanide (CN(^-)) Sodium Cyanide Nitrile
Amine (RNH(_2)) Ammonia/Alkylamine Amine
Azide (N(_3)(^-)) Sodium Azide Azide

Carbon-Carbon Bond Formation Reactions

One of the most significant applications of this compound is in the construction of new carbon-carbon bonds. The aryl iodide moiety provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the connection of the aromatic ring to other organic fragments.

Transition-metal catalysis is the cornerstone of modern organic synthesis for forming C-C bonds. Aryl iodides are premium substrates for these reactions due to their high reactivity.

Palladium catalysts are exceptionally versatile for forming carbon-carbon bonds, and several Nobel Prize-winning reactions fall under this category. wikipedia.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the palladium(0) catalyst. youtube.comyoutube.com

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov For this compound, the reaction would attach the 2-(2-chloroethyl)phenyl group to an alkene, typically with trans selectivity. organic-chemistry.org

Suzuki-Miyaura Reaction: This widely used reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester. libretexts.orgyoutube.com It requires a palladium catalyst and a base. youtube.com The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups.

Sonogashira Reaction: This reaction forms a C-C bond between the aryl halide and a terminal alkyne. wikipedia.orgyoutube.com It is unique among the common palladium-catalyzed couplings as it typically requires both a palladium catalyst and a copper(I) co-catalyst, along with a base. libretexts.orgorganic-chemistry.org This method is the most direct way to synthesize aryl-substituted alkynes.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type
Heck Reaction Alkene (e.g., Styrene) Pd(0) catalyst + Base Substituted Alkene
Suzuki-Miyaura Reaction Organoboron (e.g., Phenylboronic acid) Pd(0) catalyst + Base Biaryl or Vinylarene
Sonogashira Reaction Terminal Alkyne (e.g., Phenylacetylene) Pd(0) catalyst + Cu(I) co-catalyst + Base Aryl-substituted Alkyne

Cross-Coupling Reactions Involving the Aryl Halide Moiety

Copper-Catalyzed Cross-Couplings (e.g., Ullmann-Type)

Copper-catalyzed reactions represent an older but still valuable class of cross-coupling methods, particularly for forming bonds between aryl groups and heteroatoms. wikipedia.org

Ullmann Reaction/Condensation: The classic Ullmann reaction involves the self-coupling of two aryl halide molecules in the presence of copper metal at high temperatures to form a symmetric biaryl. organic-chemistry.orgbyjus.com A more common and versatile variant is the Ullmann condensation, which is a copper-catalyzed nucleophilic aromatic substitution that couples an aryl halide with alcohols, phenols, amines, or thiols. wikipedia.org These reactions typically require a copper(I) catalyst and often a ligand to facilitate the process. researchgate.net Compared to palladium-catalyzed methods, Ullmann-type reactions often necessitate higher temperatures. wikipedia.org For this compound, this could be used to form C-O, C-N, or C-S bonds at the aromatic position.

Table 3: Examples of Copper-Catalyzed Ullmann-Type Reactions

Coupling Partner Catalyst System Bond Formed Product Class
This compound (self-coupling) Copper powder C-C Symmetric Biaryl
Phenol (B47542) Cu(I) salt + Ligand C-O Diaryl Ether
Aniline Cu(I) salt + Ligand C-N Diaryl Amine
Thiophenol Cu(I) salt + Ligand C-S Diaryl Sulfide (B99878)

Alkylation and Arylation Reactions via the Chloroethyl Group

The chloroethyl group in this compound serves as an electrophilic site, susceptible to nucleophilic attack, enabling a range of alkylation and arylation reactions.

Alkylation of Amines and Other Nucleophiles:

The carbon-chlorine bond in the ethyl side chain is a prime target for nucleophilic substitution. Amines, both primary and secondary, can displace the chloride ion to form the corresponding N-alkylated products. However, a common challenge in the alkylation of amines is the potential for over-alkylation, as the resulting secondary or tertiary amine is often more nucleophilic than the starting amine. This can lead to the formation of quaternary ammonium (B1175870) salts, especially when an excess of the alkylating agent is used. masterorganicchemistry.com Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to achieve selective mono-alkylation.

The reactivity of the chloroethyl group extends to other nucleophiles as well. For instance, alkoxides and phenoxides can react to form the corresponding ethers, while thiolates can be employed to synthesize thioethers. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to inversion of configuration if the carbon were chiral.

Friedel-Crafts Type Alkylations:

While the chloroethyl group can theoretically act as an alkylating agent in Friedel-Crafts reactions, this pathway is often complicated by the nature of the substrate and the reaction conditions. The presence of the iodo substituent on the aromatic ring can influence the reactivity and regioselectivity of such reactions.

Intramolecular Cyclization Chemistry of this compound

The proximate positioning of the reactive chloroethyl and iodo-aryl moieties in this compound facilitates a variety of intramolecular cyclization reactions, providing access to a range of heterocyclic and carbocyclic systems.

Transition metals, particularly palladium and copper, are widely employed to catalyze intramolecular C-C and C-heteroatom bond formations.

Palladium-Catalyzed Cyclizations: Palladium catalysts are highly effective in promoting the annulation of aryl iodides. nih.gov In the context of this compound, a plausible pathway involves the oxidative addition of the C-I bond to a low-valent palladium species, followed by intramolecular insertion of the resulting organopalladium intermediate into a suitable functional group on the side chain. For instance, if the side chain is modified to contain a nucleophilic partner, intramolecular coupling can lead to the formation of various ring structures. While direct cyclization involving the chloroethyl group is less common without prior modification, related palladium-catalyzed annulations of 2-iodobiphenyls with alkenes have been developed, highlighting the potential for such transformations. nih.gov

Copper-Catalyzed Cyclizations: Copper-catalyzed reactions offer a cost-effective alternative for intramolecular annulations. Copper salts can facilitate the cyclization of conjugated enynones, proceeding through a copper-mediated 5-exo-dig cyclization to form a copper-carbene intermediate, which then undergoes further transformations to yield indene (B144670) derivatives. nih.gov Similarly, copper-catalyzed annulation of heteroaromatic β-halo-α,β-unsaturated carboxylic acids with alkynes provides a route to various fused pyranones. nih.gov For this compound, copper catalysis could potentially be used to construct heterocyclic frameworks through intramolecular coupling, for example, by reacting with an amine to first form a secondary amine, which could then undergo intramolecular C-N bond formation. Intramolecular cyclizations of substituted 2-iodobenzophenones catalyzed by Cu(I) have also been reported. documentsdelivered.com

Table 1: Examples of Metal-Mediated Intramolecular Cyclizations of Related Aryl Halides

Catalyst Substrate Type Product Type Reference
Palladium o-Iodobiphenyls and non-terminal alkenes Fused-ring systems nih.gov
Copper Conjugated enynones Substituted 1H-Indenes nih.gov
Copper Heteroaromatic β-halo-α,β-unsaturated carboxylic acids and alkynes Indolo[2,3-c]pyrane-1-ones and Thieno[2,3-c]pyrane-7-ones nih.gov
Copper(I) Substituted 2-iodobenzophenones Fused ring systems documentsdelivered.com
Palladium 2-(2-iodophenoxy)-1-substituted ethanones and arynes 6H-benzo[c]chromenes nih.gov

Intramolecular cyclizations of this compound can also be achieved without the use of transition metal catalysts, often promoted by acid or base.

Acid-Catalyzed Cyclizations: Brønsted or Lewis acids can activate the chloroethyl group, facilitating its departure and the formation of a carbocationic intermediate. This intermediate can then be trapped by the electron-rich iodo-substituted aromatic ring through an intramolecular electrophilic aromatic substitution, leading to the formation of a cyclic product. Chiral Brønsted acids have been shown to catalyze intramolecular SN2' reactions, demonstrating the potential for stereoselective cyclizations. rsc.org

Base-Catalyzed Cyclizations: In the presence of a strong base, deprotonation of a suitable functional group on the side chain (if present) can generate a nucleophile that subsequently displaces the chlorine atom in an intramolecular fashion. Base-catalyzed intramolecular cyclizations of 2-ynylphenols, for instance, provide an efficient route to 2-substituted benzo[b]furans. rsc.org While this specific example involves a hydroxyl group, similar strategies could be envisioned for derivatives of this compound.

The structure of this compound is conducive to the formation of strained cyclic onium ions through neighboring group participation.

The lone pair of electrons on the iodine atom can participate in the displacement of the chloride, leading to the formation of a cyclic iodonium (B1229267) ion . This type of neighboring group participation is well-documented for halogens and can significantly influence the rate and stereochemistry of substitution reactions. nih.govpsu.edu The resulting three-membered ring is highly strained and reactive, readily undergoing ring-opening upon attack by a nucleophile.

Similarly, the phenyl ring itself can act as a neighboring group, leading to the formation of a spirocyclic phenonium ion . The formation of such intermediates has been proposed in the solvolysis of β-arylethyl halides. The intermediacy of phenonium ions can lead to skeletal rearrangements and mixtures of products, depending on the site of nucleophilic attack on the delocalized positive charge.

Radical Reactions Initiated by this compound Precursors or Derivatives

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a potential precursor for aryl radicals under radical-generating conditions.

Radical Cyclizations: Upon generation of an aryl radical at the C2 position, intramolecular addition to a suitably placed unsaturation on the side chain can occur. For example, if the chloroethyl group is converted to an alkenyl or alkynyl group, radical cyclization can be initiated. These reactions are typically carried out using radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a radical mediator like tributyltin hydride. asianpubs.orguchicago.edu The regioselectivity of these cyclizations (e.g., exo vs. endo) is governed by Baldwin's rules and the stability of the resulting radical intermediates.

Atom Transfer Radical Cyclization (ATRC): In ATRC, a halogen atom is transferred from the substrate to a transition metal catalyst, generating a radical intermediate. This radical can then undergo cyclization, and the resulting cyclic radical is subsequently trapped by a halogen atom from the oxidized metal complex, regenerating the catalyst and forming the cyclized product. nih.gov This method offers a complementary approach to traditional radical cyclizations and can often be performed under milder conditions.

Mechanistic Elucidation of Reactions Involving 1 2 Chloroethyl 2 Iodobenzene

Detailed Reaction Mechanism Studies

Currently, there is a notable absence of dedicated studies focusing on the detailed reaction mechanisms of 1-(2-chloroethyl)-2-iodobenzene in the scientific literature. General principles of related reactions, such as palladium-catalyzed cross-coupling and intramolecular cyclization, can be inferred, but specific mechanistic investigations for this particular substrate are not readily found.

For instance, the synthesis of dibenzo[b,f]thiepine derivatives can be achieved through the reaction of a related compound, 2-(arylthiomethyl)benzoic acid, which undergoes cyclization. google.com This suggests that an analogous intramolecular cyclization of this compound with a suitable sulfur nucleophile could be a viable route. However, the step-by-step mechanism, including the nature of the transition states and intermediates for this specific reaction, remains to be elucidated.

Investigation of Rate-Determining Steps and Transition States

Without dedicated kinetic studies, any discussion on the rate-determining steps and transition states for reactions of this compound would be speculative. In related palladium-catalyzed coupling reactions of chloroaryls, it has been proposed that the rate-determining step may be the dissociation of a chloroaryl radical anion. rsc.org However, whether this holds true for the intramolecular reactions of this compound is unconfirmed. The structure of the transition states, which are fleeting, high-energy configurations of atoms, has not been computationally modeled or experimentally inferred for reactions involving this specific compound.

Characterization of Reactive Intermediates (e.g., Radical Species, Onium Ions, Organometallic Complexes)

The characterization of reactive intermediates is crucial for understanding a reaction mechanism. In the context of reactions involving this compound, several types of intermediates could potentially be formed:

Organometallic Complexes: In palladium-catalyzed reactions, the formation of an organopalladium intermediate through oxidative addition of the carbon-iodine bond to a Pd(0) species is a plausible initial step. Subsequent intramolecular insertion of the chloroethyl side chain would lead to a cyclic palladium complex before reductive elimination to form the final product. However, spectroscopic or crystallographic evidence for such complexes involving this compound is lacking.

Onium Ions: Intramolecular cyclization could also proceed via the formation of a cyclic sulfonium (B1226848) or oxonium ion if a sulfur or oxygen nucleophile is involved, respectively. These onium ions would then be subject to nucleophilic attack to yield the final product.

Radical Species: As suggested for other chloroaryl couplings, the formation of radical anions and subsequent aryl radicals could be a pathway, particularly under certain catalytic conditions. rsc.org

While these are plausible intermediates based on general organic and organometallic chemistry principles, their specific formation and characterization in reactions of this compound have not been documented.

Kinetic and Thermodynamic Analyses of Reaction Pathways

A thorough understanding of a reaction's feasibility and selectivity requires kinetic and thermodynamic data. This includes the determination of reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products. For the reactions of this compound, such quantitative analyses are not available in the current body of scientific literature. Therefore, a data-driven comparison of different potential reaction pathways is not possible at this time.

Computational Chemistry Approaches in the Study of 1 2 Chloroethyl 2 Iodobenzene

Quantum Chemical Modeling (e.g., DFT, Ab Initio Methods)

Quantum chemical modeling, particularly Density Functional Theory (DFT) and ab initio methods, forms the foundation for understanding the intrinsic properties of 1-(2-chloroethyl)-2-iodobenzene. These first-principles approaches solve the electronic Schrödinger equation to determine the molecule's electronic structure and energy.

Ab initio methods , which are based on fundamental physical constants without empirical parameters, can provide highly accurate results. rsc.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) offer a hierarchy of accuracy and computational cost. rsc.org For a molecule of this size, DFT often provides a good balance between accuracy and computational expense.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. Various functionals, such as B3LYP, are paired with basis sets of varying sizes (e.g., 6-311G++) to optimize the molecular geometry and predict a range of properties. For instance, in a study on the related compound 2-chloroethyl benzene (B151609), DFT with the B3LYP functional and 6-311G++(d,p) basis set was used to optimize the molecular geometry and predict vibrational frequencies. researchgate.net Similar approaches could be applied to this compound to obtain its optimized structure, bond lengths, and bond angles.

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP) This table is for illustrative purposes and is not based on actual published data for this specific molecule.

Parameter Value
C-I Bond Length ~2.10 Å
C-Cl Bond Length ~1.80 Å
C-C (ethyl) Bond Length ~1.54 Å
C-C (aromatic) Bond Length ~1.40 Å
C-C-Cl Bond Angle ~110°

Simulation of Reaction Mechanisms and Energy Profiles

Computational methods are invaluable for simulating reaction mechanisms and calculating their energy profiles. This allows for the determination of transition states, intermediates, and activation energies, providing a detailed picture of how a reaction proceeds. For this compound, a key reaction of interest would be its intramolecular cyclization.

By mapping the potential energy surface of the reaction, computational chemists can identify the lowest energy pathway from reactants to products. DFT calculations are frequently employed to locate the transition state structures and compute the energy barriers for each step of a proposed mechanism. rsc.orghmdb.ca For example, in the study of the iodobenzene-catalyzed oxidative cyclization of δ-alkynyl β-ketoesters, DFT modeling was used to elucidate the mechanism and determine that the cyclization step is rate-limiting. rsc.org

A hypothetical reaction coordinate diagram for the intramolecular cyclization of this compound could be generated to visualize the energy changes throughout the reaction.

Prediction of Regioselectivity and Stereoselectivity

When a reaction can yield multiple isomers, computational chemistry can predict which product is most likely to form. This is crucial for understanding and controlling the regioselectivity and stereoselectivity of chemical transformations.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In electrophilic aromatic substitution reactions involving disubstituted benzenes, the directing effects of the existing substituents determine the position of the incoming group. chemicalbook.com For this compound, the iodine atom and the chloroethyl group would direct incoming electrophiles, and computational analysis of the stability of the possible intermediates (arenium ions) could predict the major product.

Stereoselectivity , the preferential formation of one stereoisomer over another, can also be investigated. By calculating the energies of the transition states leading to different stereoisomers, the stereochemical outcome of a reaction can be predicted. hmdb.ca For reactions involving the chiral center that could be formed from this compound, computational modeling can help rationalize the observed stereospecificity.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry provides a suite of descriptors that quantify various aspects of a molecule's electronic character.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This provides a guide to where the molecule is likely to interact with other reagents.

Reactivity Descriptors: Based on DFT calculations, various reactivity descriptors can be calculated. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons.

These descriptors, often calculated in different solvent environments, can provide a quantitative basis for comparing the reactivity of different sites within the this compound molecule and predicting its behavior in various chemical reactions.

Table 2: Hypothetical Reactivity Descriptors for this compound This table is for illustrative purposes and is not based on actual published data for this specific molecule.

Descriptor Value (Gas Phase) Value (Solvent)
HOMO Energy - -
LUMO Energy - -
HOMO-LUMO Gap - -
Electronegativity (χ) - -
Chemical Hardness (η) - -

Advanced Applications of 1 2 Chloroethyl 2 Iodobenzene in Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The utility of 1-(2-chloroethyl)-2-iodobenzene as a versatile building block stems from the orthogonal reactivity of its halogen atoms. The carbon-iodine bond is more susceptible to metal-catalyzed cross-coupling reactions and metal-halogen exchange, while the chloroethyl group can participate in nucleophilic substitution or be a precursor to other functional groups. This dual reactivity allows for a stepwise construction of complex molecular frameworks.

A significant application of this building block is in the synthesis of tricyclic compounds, particularly dibenzo[b,f]thiepine and its derivatives. These compounds are of considerable interest due to their presence in a range of biologically active molecules. The synthesis often involves an initial reaction at the iodine-bearing carbon, followed by a cyclization step involving the chloroethyl moiety.

For instance, a plausible synthetic route to the dibenzo[b,f]thiepine scaffold commences with a cross-coupling reaction. The iodine atom of this compound can react with a thiol-containing aromatic compound in the presence of a suitable catalyst, such as copper. This step forms a diaryl sulfide (B99878) intermediate. Subsequently, an intramolecular cyclization reaction, often a Friedel-Crafts type reaction, is induced. In this step, the chloroethyl group, after conversion to a more reactive electrophile, facilitates the formation of the seven-membered thiepine (B12651377) ring. This strategy showcases how this compound serves as a linchpin in assembling complex polycyclic systems.

The table below outlines the key attributes of this compound as a building block.

PropertyDescriptionSynthetic Advantage
Molecular Formula C8H8ClIProvides a scaffold with two distinct reactive sites.
Orthogonal Reactivity The C-I bond is more reactive in cross-coupling reactions than the C-Cl bond.Allows for selective, stepwise functionalization.
Functional Group Handles An aryl iodide and a primary alkyl chloride.Enables a variety of transformations including cross-coupling, substitution, and cyclization reactions.

Precursor for Heterocyclic Scaffolds and Ring Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of specific heterocyclic scaffolds, most notably the dibenzo[b,f]thiepine ring system. This tricyclic structure is the core of various pharmacologically active compounds.

The formation of the dibenzo[b,f]thiepine skeleton from this compound is a prime example of an intramolecular cyclization strategy. A general approach involves the initial substitution of the iodine atom with a suitable thiophenol derivative to form a 2-(2-chloroethyl)phenyl sulfide. The subsequent and crucial step is the intramolecular cyclization to form the seven-membered ring. This can be achieved under various conditions, often involving a Lewis acid or a transition metal catalyst to promote the ring closure. The chloroethyl side chain acts as the electrophilic partner in this key bond-forming event.

The following table illustrates the transformation of this compound into the dibenzo[b,f]thiepine scaffold.

Starting MaterialReactionResulting Heterocyclic Scaffold
This compound1. Thiolation (e.g., with thiophenol) 2. Intramolecular CyclizationDibenzo[b,f]thiepine

This method highlights the efficiency of using a pre-functionalized building block like this compound to construct complex heterocyclic systems in a controlled manner. The resulting dibenzo[b,f]thiepine can then be further functionalized to create a library of derivatives for various applications. researchgate.net

Role in the Synthesis of Functional Organic Materials and Dyes

The derivatives of this compound, particularly the dibenzo[b,f]thiepine scaffold, have found applications in the development of functional organic materials and dyes. The rigid and extended π-system of these tricyclic compounds imparts desirable photophysical and electronic properties.

In the realm of materials science, dibenzo[b,f]azepine, a nitrogen-containing analogue of dibenzo[b,f]thiepine, has been recognized for its potential in organic light-emitting diodes (OLEDs) and as a component of dyes for dye-sensitized solar cells (DSSCs). nih.govnih.gov The dibenzo[b,f]thiepine core, accessible from this compound, offers a similar conjugated framework that can be tailored for such applications. By introducing specific electron-donating or electron-withdrawing groups onto the dibenzo[b,f]thiepine skeleton, its electronic properties can be fine-tuned for use in organic electronic devices.

Furthermore, the dibenzothiophene (B1670422) moiety, which is structurally related to dibenzo[b,f]thiepine, is used in the synthesis of dyes and fluorescent whiteners. chemicalbook.com For example, a boron dibenzopyrromethene (dibenzo-BODIPY)-conjugated phenothiazine (B1677639) dye has been synthesized and utilized as a panchromatic sensitizer (B1316253) in DSSCs, demonstrating the utility of these complex heterocyclic systems in advanced materials. rsc.org The synthesis of such complex dyes often relies on building blocks that can form extended conjugated systems, a role that dibenzo[b,f]thiepine derivatives can fulfill.

The table below summarizes the applications of compounds derived from the dibenzo[b,f]thiepine scaffold.

Derived Compound ClassApplication AreaExample
Dibenzo[b,f]heteropinesOrganic ElectronicsOrganic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs) nih.govnih.gov
Dibenzothiophene DerivativesDyes and PigmentsFluorescent whiteners, Sensitizers for DSSCs chemicalbook.comrsc.org

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies

The drive towards environmentally benign chemical processes is a major trend in modern chemistry. For compounds like 1-(2-Chloroethyl)-2-iodobenzene, this translates to developing synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key Innovations Include:

Photocatalysis and Electrochemistry: Visible-light-mediated reactions and electrochemical syntheses are emerging as powerful tools. rsc.org These methods can activate molecules like substituted benzenes under mild conditions, often eliminating the need for harsh reagents. rsc.orgrsc.org For instance, photocatalytic processes can facilitate C-H activation, a direct and atom-economical way to form new bonds, bypassing the need for pre-functionalized starting materials. noelresearchgroup.com Research into photocatalytic oxidation of benzene (B151609) to phenol (B47542) using engineered nanoparticles showcases the potential for selective and sustainable transformations. researchgate.net

Bio-based Catalysts and Solvents: The use of naturally occurring compounds, such as phytochemicals from plant extracts, is gaining traction for the synthesis of nanoparticles and other materials. rsc.orgusu.ac.id These "green synthesis" approaches utilize plant-derived molecules as reducing and capping agents, offering a sustainable alternative to conventional chemical methods. rsc.orgusu.ac.idmdpi.com While direct application to this compound is still an area for exploration, the principles of using bio-nanoparticles and ionic liquids as stabilizing agents could be adapted. nih.gov

Catalyst Development: A significant focus is on replacing precious metal catalysts (like palladium and rhodium) with more abundant, less toxic, and cheaper alternatives such as iron and cobalt. uni-hannover.de These first-row transition metals are being investigated for their ability to catalyze important coupling reactions, including C-H activation, which is crucial for synthesizing complex aromatic compounds. uni-hannover.deacs.org

A comparative look at traditional versus green approaches highlights the potential benefits:

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Catalysts Often relies on precious metals (e.g., Palladium, Rhodium). uni-hannover.deFocus on abundant, less toxic metals (e.g., Iron, Cobalt) and biocatalysts. rsc.orguni-hannover.de
Reagents May use harsh and stoichiometric reagents.Employs milder conditions, photocatalysis, and electrochemistry. rsc.org
Solvents Often uses volatile organic compounds (VOCs).Explores use of water, ionic liquids, or solvent-free conditions. nih.gov
Energy Can be energy-intensive, requiring high temperatures and pressures.Utilizes ambient temperature and pressure, powered by light or electricity. noelresearchgroup.com

Untapped Reactivity Profiles and Novel Transformations

This compound possesses two distinct reactive sites: the chloroethyl group and the carbon-iodine bond. This duality opens the door to a wide range of chemical transformations, many of which are yet to be fully explored.

Emerging Research Areas:

C-H Functionalization: Direct C-H activation and functionalization are at the forefront of synthetic innovation. noelresearchgroup.comprinceton.edu This approach allows for the modification of the aromatic ring or the ethyl side chain without the need for pre-installed functional groups, leading to more efficient and elegant syntheses. princeton.edu Nickel-photoredox catalysis, for example, has been used for the C-H functionalization of amines with aryl halides, a strategy that could be adapted for derivatives of this compound. rsc.org

Novel Cross-Coupling Reactions: The carbon-iodine bond is highly reactive and serves as a handle for various cross-coupling reactions. soci.org Research is ongoing to develop new catalytic systems that can selectively activate this bond in the presence of the chloroethyl moiety, or vice-versa. This could lead to the synthesis of novel poly-substituted benzenes with complex architectures. youtube.comlibretexts.org Tellurium-based redox catalysts, for instance, have shown promise in cross-dehydrogenative coupling reactions, which could be a new avenue for transforming this compound. beilstein-journals.org

Photochemical Reactions: The interaction of substituted benzenes with light can lead to unique cycloadditions and substitution patterns that are not accessible through thermal reactions. rsc.org Exploring the photochemical reactivity of this compound with various reactants could uncover novel molecular scaffolds.

Integration with High-Throughput Experimentation and Automation

The complexity of optimizing chemical reactions has led to the adoption of high-throughput experimentation (HTE) and automated synthesis platforms. These technologies allow chemists to screen a vast number of reaction conditions in a short amount of time, accelerating the discovery of new transformations and optimal synthetic routes. researchgate.netacs.org

Impact on Research:

Rapid Reaction Optimization: HTE, often coupled with rapid analysis techniques like mass spectrometry, enables the parallel execution of thousands of unique reactions. researchgate.netnih.govnih.gov This is particularly useful for optimizing complex multi-variable reactions, such as nucleophilic aromatic substitutions or cross-coupling reactions involving this compound. nih.govnih.gov

Automated Synthesis Platforms: Automated synthesizers can perform multi-step syntheses with minimal human intervention. sigmaaldrich.comfu-berlin.denih.gov These platforms can be programmed to carry out a sequence of reactions, purifications, and analyses, significantly speeding up the synthesis of target molecules. nih.govpurdue.eduresearchgate.net This is particularly valuable in drug discovery and materials science, where large libraries of compounds are often needed. researchgate.netsynplechem.com

Data-Driven Discovery: The large datasets generated by HTE can be analyzed using machine learning algorithms to identify trends and predict optimal reaction conditions. This data-driven approach is transforming chemical research from a trial-and-error process to a more predictive science. nih.gov

TechnologyApplication to this compoundPotential Outcome
High-Throughput Experimentation (HTE) Screening catalysts, solvents, and bases for cross-coupling reactions. acs.orgnih.govRapid identification of optimal conditions for synthesizing derivatives. nih.govpurdue.edu
Automated Flow Chemistry Continuous synthesis of the compound or its derivatives. fu-berlin.deIncreased efficiency, safety, and scalability of production. purdue.edu
Robotic Synthesis Platforms Multi-step synthesis of complex molecules starting from this compound. nih.govresearchgate.netAccelerated discovery of new pharmaceuticals and materials. synplechem.com

Advanced Computational Design for Targeted Synthesis

Computational chemistry has become an indispensable tool in modern synthetic planning. By modeling the properties and reactivity of molecules, chemists can design more efficient synthetic routes and predict the outcomes of reactions before they are even run in the lab.

Key Computational Approaches:

Reaction Pathway Modeling: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to map out the energy landscape of a reaction. This allows researchers to understand the mechanism of a reaction and identify potential intermediates and transition states, providing insights into how to control the reaction's outcome.

Catalyst Design: Computational methods are increasingly used to design new catalysts with enhanced activity and selectivity. nih.gov For instance, in silico design can be used to create artificial metalloenzymes for specific catalytic tasks, such as dehalogenation. nih.gov This approach could lead to the development of highly specialized catalysts for transformations involving this compound.

Retrosynthesis Algorithms: Artificial intelligence and machine learning are being used to develop sophisticated retrosynthesis programs. These tools can analyze a target molecule and propose a series of synthetic steps to create it from simpler starting materials, such as this compound. synplechem.com

The synergy between computational design and experimental work is creating a powerful new paradigm in chemical synthesis. By predicting reactivity and designing optimal reaction conditions, computational tools are helping to make the synthesis of complex molecules more efficient, predictable, and sustainable.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chloroethyl)-2-iodobenzene, and what methodological considerations are critical?

  • Answer: The synthesis typically involves halogenation and alkylation steps. For example, Grignard coupling using 1-(diethylphosphino)-2-iodobenzene as a precursor has been optimized for similar chloro-iodo aromatic compounds . Key steps include controlling reaction temperature (0–5°C for exothermic alkylation) and using anhydrous solvents (e.g., THF) to avoid hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >98% purity .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Answer: Gas chromatography (GC) with flame ionization detection is standard for purity assessment, while nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns. For example, the methylene protons in the chloroethyl group appear as a triplet (~δ 3.7–4.1 ppm) coupled with adjacent CH₂ . Mass spectrometry (EI-MS) further verifies molecular ion peaks (e.g., m/z ≈ 296.93 for [M⁺]) .

Q. What physical properties of this compound are critical for experimental design?

  • Answer: Key properties include:

  • Boiling point: ~230–234°C (similar to 1-chloro-2-iodobenzene) .
  • Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., acetone, DMSO) .
  • Stability: Light-sensitive; store under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

  • Answer: Catalyst selection (e.g., Cu(CF₃SO₃)₂ for cross-coupling) and stoichiometric ratios are critical. For example, using 1.2 equivalents of alkyl halide minimizes side reactions during nucleophilic substitution. Kinetic studies suggest reaction completion within 12–24 hours at 60°C in DMF . Post-reaction quenching with ice-water improves yield by precipitating byproducts .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling catalysis?

  • Answer: The iodine substituent acts as a superior leaving group in Suzuki-Miyaura couplings compared to bromine or chlorine, with oxidative addition to Pd(0) occurring at rates ~10× faster. Computational studies (DFT) indicate that the chloroethyl group stabilizes transition states via inductive effects, reducing activation energy by ~15 kJ/mol . Competing pathways (e.g., β-hydride elimination) are suppressed by bulky phosphine ligands .

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in organometallic applications?

  • Answer: Polar solvents (e.g., DMSO) enhance solvolysis of the chloroethyl group, while non-polar solvents (toluene) favor coordination to transition metals. Substituent Hammett parameters (σₚ = +0.23 for iodine) correlate with reaction rates in Heck couplings. Steric effects from the ortho-chloroethyl group reduce catalytic turnover by ~20% compared to para-substituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.